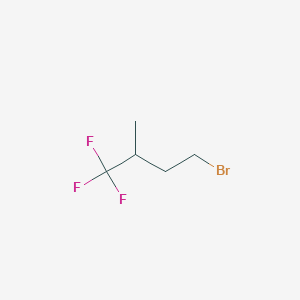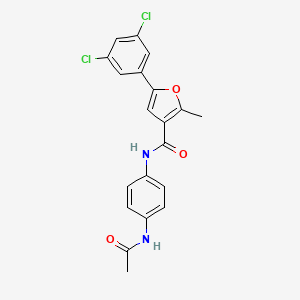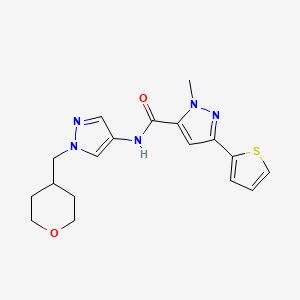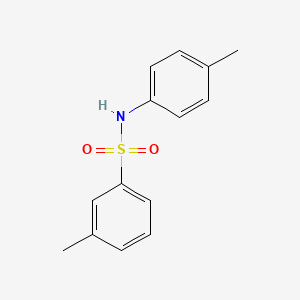
3-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound. It is a nitrogen-substituted alkyne and is a highly reactive building block used for the design of a wide number of transformations . It is a precursor of highly reactive keteniminium ions and is a useful reagent for asymmetric synthesis .
Synthesis Analysis
The synthesis of 3-methyl-N-(4-methylphenyl)benzenesulfonamide involves the conformation of the N—C bond in the C—SO2—NH—C segment, which has gauche torsion angles with respect to the S=O bonds . Further, the conformation of the N—H bond is anti to the 3-methyl group in the aniline benzene ring .Molecular Structure Analysis
The molecular structure of 3-methyl-N-(4-methylphenyl)benzenesulfonamide can be represented by the formula C13H13NO2S . Its average mass is 247.313 Da and its monoisotopic mass is 247.066696 Da .Physical And Chemical Properties Analysis
3-methyl-N-(4-methylphenyl)benzenesulfonamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.7±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol . The flash point is 191.9±25.9 °C . The index of refraction is 1.621 .Scientific Research Applications
Catalytic Activity in Organic Synthesis
One significant application of benzenesulfonamide derivatives is in catalysis. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides could react with acrylate esters to produce phenanthridine derivatives using a palladium-copper catalyst system. This process showcases the utility of sulfonamide compounds in facilitating oxidative cross-coupling reactions, a vital strategy in organic synthesis (Miura et al., 1998).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds were characterized for their photophysical and photochemical properties, revealing high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such features are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) explored the synthesis of celecoxib derivatives, including those with benzenesulfonamide moieties, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in various bioactivities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Gul et al. (2016) synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for their potential as carbonic anhydrase inhibitors. These studies demonstrate the application of sulfonamide derivatives in medicinal chemistry, particularly in designing inhibitors for enzymes like carbonic anhydrase, which play critical roles in various physiological processes (Gul et al., 2016).
Structural and Conformational Analysis
Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides, including derivatives such as para-toluensulfonamide and ortho-toluensulfonamide. This research provided insights into the conformations of these molecules and the influence of different substituents on their structures, contributing valuable information to the field of molecular spectroscopy and structure determination (Vigorito et al., 2022).
properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)15-18(16,17)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAZGSGRWXJBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)
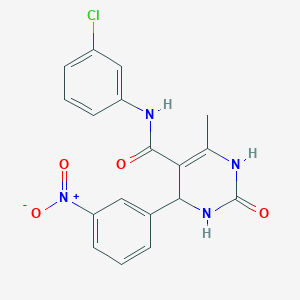
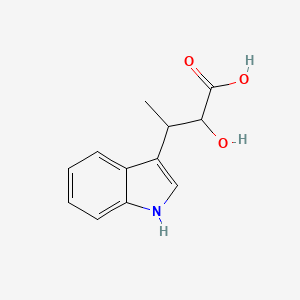
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)
![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)
